Cas no 1357479-14-1 (Ethyl 1-Benzyl-4-Fluoro-3-Hydroxy-1h-Pyrrole-2-Carboxylate)

Ethyl 1-Benzyl-4-Fluoro-3-Hydroxy-1H-Pyrrole-2-Carboxylate is a fluorinated pyrrole derivative with a benzyl substitution at the 1-position and a hydroxyl group at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to its versatile reactivity, particularly as a building block for heterocyclic frameworks. The presence of both fluorine and hydroxyl groups enhances its potential for further functionalization, making it valuable in the development of bioactive molecules or pharmaceutical intermediates. Its ester moiety also provides flexibility for hydrolysis or transesterification reactions. The compound’s structural features contribute to its utility in drug discovery and organic synthesis applications.
Ethyl 1-Benzyl-4-Fluoro-3-Hydroxy-1h-Pyrrole-2-Carboxylate structure
1357479-14-1 structure
Product name:Ethyl 1-Benzyl-4-Fluoro-3-Hydroxy-1h-Pyrrole-2-Carboxylate
CAS No:1357479-14-1
MF:C14H14NO3F
Molecular Weight:263.26426
MDL:MFCD21362513
CID:1084428
PubChem ID:73553799

Ethyl 1-Benzyl-4-Fluoro-3-Hydroxy-1h-Pyrrole-2-Carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
    • ethyl 1-benzyl-4-fluoro-3-hydroxypyrrole-2-carboxylate
    • 1-Benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylic acid ethyl ester
    • 4-Fluoro-3-hydroxy-1-benzyl-1H-pyrrole-2-ethyl ester
    • s11614
    • MFCD21362513
    • 1357479-14-1
    • ethyl1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
    • AKOS022182698
    • CS-W001425
    • AS-70669
    • SB62510
    • Ethyl 1-Benzyl-3-Hydroxy-4-Fluoro-1H-Pyrrole-2-Carboxylate
    • Ethyl 1-Benzyl-4-Fluoro-3-Hydroxy-1h-Pyrrole-2-Carboxylate
    • MDL: MFCD21362513
    • インチ: InChI=1S/C14H14FNO3/c1-2-19-14(18)12-13(17)11(15)9-16(12)8-10-6-4-3-5-7-10/h3-7,9,17H,2,8H2,1H3
    • InChIKey: YBONUZIUHNJFEK-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=C(C(=CN1CC2=CC=CC=C2)F)O

計算された属性

  • 精确分子量: 263.09577147g/mol
  • 同位素质量: 263.09577147g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 307
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 51.5Ų

Ethyl 1-Benzyl-4-Fluoro-3-Hydroxy-1h-Pyrrole-2-Carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E41040-1g
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
1357479-14-1 95%
1g
¥2680.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E41040-5g
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
1357479-14-1 95%
5g
¥8040.0 2023-09-08
TRC
E939025-10mg
Ethyl 1-Benzyl-4-Fluoro-3-Hydroxy-1h-Pyrrole-2-Carboxylate
1357479-14-1
10mg
$ 50.00 2022-06-05
TRC
E939025-50mg
Ethyl 1-Benzyl-4-Fluoro-3-Hydroxy-1h-Pyrrole-2-Carboxylate
1357479-14-1
50mg
$ 135.00 2022-06-05
Chemenu
CM333031-10g
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
1357479-14-1 95%+
10g
$3713 2021-06-16
Chemenu
CM333031-100mg
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
1357479-14-1 95%+
100mg
$223 2021-06-16
Alichem
A109000020-500mg
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
1357479-14-1 95%
500mg
980.00 USD 2021-06-01
eNovation Chemicals LLC
Y1293750-100mg
1-Benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylic acid ethyl ester
1357479-14-1 95%
100mg
$185 2024-07-28
eNovation Chemicals LLC
Y1293750-250mg
1-Benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylic acid ethyl ester
1357479-14-1 95%
250mg
$240 2024-07-28
Chemenu
CM333031-50mg
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
1357479-14-1 95%+
50mg
$*** 2023-03-30

Ethyl 1-Benzyl-4-Fluoro-3-Hydroxy-1h-Pyrrole-2-Carboxylate 関連文献

Ethyl 1-Benzyl-4-Fluoro-3-Hydroxy-1h-Pyrrole-2-Carboxylateに関する追加情報

Ethyl 1-Benzyl-4-Fluoro-3-Hydroxy-1h-Pyrrole-2-Carboxylate: A Comprehensive Overview

Ethyl 1-Benzyl-4-Fluoro-3-Hydroxy-1h-Pyrrole-2-Carboxylate, with the CAS number 1357479-14-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a benzyl group, a fluoro atom, and a hydroxyl group, along with an ethyl ester moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery and material science.

The pyrrole ring is a five-membered aromatic heterocycle that forms the core of this compound. The substitution pattern on the pyrrole ring is critical for its reactivity and biological activity. The benzyl group attached to position 1 of the pyrrole ring introduces steric bulk and enhances the molecule's lipophilicity, which is often desirable in drug design for improving bioavailability. The fluoro atom at position 4 contributes to electronic effects, potentially influencing the molecule's interaction with biological targets. The hydroxyl group at position 3 adds hydrogen bonding capability, which can enhance solubility and binding affinity in biological systems.

The ethyl ester moiety at position 2 of the pyrrole ring plays a dual role. It serves as a protecting group for the carboxylic acid during synthesis and also contributes to the molecule's overall stability. Additionally, the ester group can be easily hydrolyzed under specific conditions, allowing for further functionalization or activation in biological systems. This feature makes Ethyl 1-Benzyl-4-Fluoro-3-Hydroxy-1h-Pyrrole-2-Carboxylate a valuable intermediate in organic synthesis.

Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Its structure suggests that it could act as a ligand for various protein targets, including enzymes and receptors. For instance, the fluoro atom may serve as an electron-withdrawing group, potentially modulating enzyme activity through allosteric effects. The hydroxyl group could act as a hydrogen bond donor, enhancing binding affinity to specific residues in protein active sites.

In terms of synthesis, Ethyl 1-Benzyl-4-Fluoro-3-Hydroxy-1h-Pyrrole-2-Carboxylate can be prepared through a variety of methods. One common approach involves the alkylation of pyrrole derivatives followed by substitution reactions to introduce the desired functional groups. The use of transition metal catalysts has also been explored to optimize reaction conditions and improve yields.

From an applications perspective, this compound has shown promise in several areas. In pharmacology, it has been investigated for its potential anti-inflammatory and antioxidant properties. In vitro assays have demonstrated that it can scavenge free radicals and inhibit pro-inflammatory cytokines, suggesting its potential use in treating conditions such as arthritis or neurodegenerative diseases.

Moreover, Ethyl 1-Benzyl-4-Fluoro-3-Hydroxy-1h-Pyrrole-2-Carboxylate has been studied for its role in material science. Its unique electronic properties make it a candidate for use in organic electronics, such as in field-effect transistors or light-emitting diodes (LEDs). The pyrrole ring's conjugated system allows for efficient charge transport, while the substituents can be tailored to modulate optical properties.

In terms of toxicity and safety profiles, preliminary studies indicate that this compound exhibits low cytotoxicity at concentrations relevant to therapeutic use. However, further research is needed to fully characterize its pharmacokinetics and long-term effects on biological systems.

In conclusion, Ethyl 1-Benzyl-4-fluoro-pyrrole-carboxylic acid ethylester (CAS No: 1357479–14–1) is a multifaceted compound with significant potential across various scientific domains. Its unique structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover its full range of properties and functionalities, this compound is poised to play an increasingly important role in advancing both academic and industrial efforts.

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